3-Bromo-4-chlorobenzamide chemical properties
3-Bromo-4-chlorobenzamide chemical properties
An In-depth Technical Guide to 3-Bromo-4-chlorobenzamide: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical properties, synthesis, and potential applications of 3-Bromo-4-chlorobenzamide. The strategic placement of bromine and chlorine atoms on the benzamide scaffold makes this compound a valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research.
Core Chemical and Physical Properties
3-Bromo-4-chlorobenzamide is a halogenated aromatic amide. Its physicochemical properties are foundational to its handling, reactivity, and application in synthetic chemistry. While experimental data for some properties like melting and boiling points are not widely published, key computed and known data are summarized below.
| Property | Value | Source |
| CAS Number | 791137-22-9 | [1][2] |
| Molecular Formula | C₇H₅BrClNO | [1] |
| Molecular Weight | 234.48 g/mol | [1] |
| Exact Mass | 232.92400 Da | [1] |
| Appearance | White to light yellow crystalline powder (predicted) | [3] |
| Polar Surface Area (PSA) | 44.08 Ų | [1] |
| LogP (octanol/water) | 3.08560 | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
Synthesis of 3-Bromo-4-chlorobenzamide
The synthesis of 3-Bromo-4-chlorobenzamide can be logically approached from its corresponding carboxylic acid, 3-Bromo-4-chlorobenzoic acid, which is commercially available.[4] The transformation involves the activation of the carboxylic acid followed by amidation.
Proposed Synthetic Workflow
The most common and efficient method for converting a carboxylic acid to a primary amide is through an acyl chloride intermediate.
Caption: Proposed two-stage synthesis of 3-Bromo-4-chlorobenzamide.
Detailed Experimental Protocol: Two-Step Synthesis from 3-Bromo-4-chlorobenzoic acid
This protocol is based on well-established methods for amide synthesis from carboxylic acids.[5]
Part 1: Synthesis of 3-Bromo-4-chlorobenzoyl chloride [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Bromo-4-chlorobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Execution: Heat the mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-Bromo-4-chlorobenzoyl chloride, an oily or solid residue, can be used in the next step without further purification.
Part 2: Synthesis of 3-Bromo-4-chlorobenzamide
-
Reaction Setup: In a separate flask, cool concentrated ammonium hydroxide (NH₄OH) in an ice bath.
-
Reaction Execution: Slowly add the crude 3-Bromo-4-chlorobenzoyl chloride from the previous step to the cold ammonium hydroxide solution with vigorous stirring. The addition should be controlled to maintain a low temperature. A precipitate of 3-Bromo-4-chlorobenzamide will form immediately.
-
Workup and Purification:
-
Continue stirring the mixture in the ice bath for an additional 30-60 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any ammonium salts.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.
-
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, three distinct aromatic proton signals would be anticipated. The protons of the -NH₂ group would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals: one for the carbonyl carbon (C=O) typically in the range of 165-175 ppm, and six for the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by:
-
N-H stretching vibrations of the primary amide group, appearing as two bands in the region of 3100-3500 cm⁻¹.
-
A strong C=O (Amide I) stretching band around 1640-1680 cm⁻¹.[12]
-
An N-H bending (Amide II) band near 1600 cm⁻¹.[12]
-
C-Br and C-Cl stretching vibrations in the fingerprint region (< 1000 cm⁻¹).
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[12] This unique pattern is a powerful tool for confirming the presence of both halogens in the molecule.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 3-Bromo-4-chlorobenzamide is dictated by its functional groups: the amide, the aromatic ring, and the two halogen substituents. This combination makes it a versatile building block for creating diverse molecular architectures.
Core Reactivity
-
Amide Group: The amide functionality can participate in hydrogen bonding, which is crucial for binding to biological targets. It is generally stable but can be hydrolyzed under strong acidic or basic conditions.
-
Aromatic Halogens: The bromine atom is particularly useful as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[13][14] This allows for the introduction of a wide range of substituents at the 3-position, enabling extensive Structure-Activity Relationship (SAR) studies. The chlorine atom is less reactive in such couplings but contributes to the overall electronic properties and can also be a site for nucleophilic aromatic substitution under specific conditions.
Potential Applications
The benzamide scaffold is a well-established pharmacophore in medicinal chemistry.[13][15] Halogenated benzamides, in particular, are key intermediates in the synthesis of various therapeutic agents.
Caption: Role of 3-Bromo-4-chlorobenzamide as a versatile synthetic intermediate.
-
Kinase Inhibitors: The benzamide core is present in numerous kinase inhibitors used in cancer therapy.[15] By performing a Suzuki-Miyaura coupling at the bromine position, novel aryl or heteroaryl groups can be introduced to target the ATP-binding site of various kinases.[13]
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are another class of anticancer agents where the benzamide scaffold is prevalent.[13] The ability to functionalize 3-Bromo-4-chlorobenzamide makes it a valuable starting point for novel PARP inhibitors.
-
Antimicrobial Agents: Halogenated aromatic compounds are known to possess antimicrobial properties.[15] Derivatives of 3-Bromo-4-chlorobenzamide could be synthesized and screened for activity against a range of bacterial and fungal pathogens.[13]
Safety and Handling
As a hazardous chemical, 3-Bromo-4-chlorobenzamide must be handled with appropriate safety precautions.
-
Hazards Identification: The compound is harmful if swallowed, in contact with skin, or inhaled.[1] It may cause skin, eye, and respiratory irritation.[16][17]
-
Handling:
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
If dust is generated, a NIOSH-approved respirator should be used.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of water while removing contaminated clothing.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[1]
-
Inhalation: Move the person to fresh air.[1]
-
Ingestion: Wash out the mouth with water and seek immediate medical attention.[1]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Conclusion
3-Bromo-4-chlorobenzamide is a strategically functionalized molecule with significant potential as an intermediate in synthetic and medicinal chemistry. Its primary value lies in the differential reactivity of its halogen atoms, particularly the bromine, which serves as a versatile handle for cross-coupling reactions. This allows for the systematic development of novel compounds for evaluation as potential kinase inhibitors, PARP inhibitors, and antimicrobial agents. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. 3-Bromo-4-chlorobenzamide | CAS#:791137-22-9 | Chemsrc [chemsrc.com]
- 2. 3-Bromo-4-chlorobenzamide | 791137-22-9 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 3-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3-Bromo-4-chlorobenzoyl chloride [oakwoodchemical.com]
- 7. 4-BROMOBENZAMIDE(698-67-9) IR Spectrum [m.chemicalbook.com]
- 8. 3-CHLOROBENZAMIDE(618-48-4) 13C NMR spectrum [chemicalbook.com]
- 9. 3-Chlorobenzamide [webbook.nist.gov]
- 10. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum [chemicalbook.com]
- 11. 3-CHLOROBENZAMIDE(618-48-4) IR Spectrum [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
